molecular formula C26H20N4O2 B2917302 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021074-46-3

1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B2917302
CAS No.: 1021074-46-3
M. Wt: 420.472
InChI Key: ZAHVLUQUKIHSPC-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound featuring multiple fused ring systems, including indole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, carbonyl groups, or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indoles or oxadiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific protein targets involved in cancer cell proliferation.

  • Biology: The compound's interaction with biological macromolecules can be studied to understand its effects on cellular processes.

  • Material Science: Its unique structural properties make it suitable for use in the development of advanced materials with specific electronic or photonic properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, in the context of anticancer activity, the compound may inhibit the activity of certain bromodomain proteins, which play a role in gene regulation and cancer progression. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both indole and oxadiazole rings. Similar compounds include:

  • Indole derivatives: These compounds share the indole core but may lack the oxadiazole moiety.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or core structures.

  • Indolin-1-yl derivatives: These compounds feature the indolin-1-yl group but may have different attached groups or ring systems.

The presence of both indole and oxadiazole rings in this compound contributes to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c31-24(30-15-14-18-8-4-6-12-22(18)30)17-29-16-21(20-11-5-7-13-23(20)29)26-28-27-25(32-26)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVLUQUKIHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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